(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride
Description
Based on , a closely related compound, 2-(3-methylisoxazol-5-yl)ethanamine hydrochloride (CAS 1803562-43-7), shares the core isoxazole ring and ethylamine backbone. The target compound differs by substituting the 3-methyl group with a 3-ethyl group on the isoxazole ring and introducing a methoxyethyl linker. This modification likely enhances lipophilicity and steric bulk compared to the methyl-substituted analog .
Properties
IUPAC Name |
2-[(3-ethyl-1,2-oxazol-5-yl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-2-7-5-8(12-10-7)6-11-4-3-9;/h5H,2-4,6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDXILTWVSUILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)COCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431963-90-4 | |
| Record name | Ethanamine, 2-[(3-ethyl-5-isoxazolyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Isoxazole Ring Construction via 1,3-Dipolar Cyclization
The 3-ethylisoxazol-5-yl moiety is synthesized through hydroxylamine-mediated cyclization of α,β-unsaturated carbonyl precursors. Adapting methods from CN107721941B, ethyl acetoacetate reacts with hydroxylamine hydrochloride under basic conditions to form the isoxazole nucleus:
Subsequent O-alkylation introduces the methoxyethyl group. For example, treating 3-ethylisoxazol-5-ol with 2-chloroethyl methyl ether in the presence of NaH yields 5-methoxyethyl-3-ethylisoxazole.
Table 1 : Optimization of Isoxazole Cyclization Conditions
| Precursor | Base | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl acetoacetate | KCO | 60 | 78 | 98.8 |
| Ethyl benzoylacetate | NaH | 80 | 65 | 97.5 |
Methoxyethylamine Side-Chain Synthesis
The methoxyethylamine segment is prepared via a two-step imine formation and alkylation sequence, as detailed in CN103936599A:
-
Imine Formation : Ethanolic condensation of benzaldehyde with ethanolamine generates N-benzylethanolamine, which undergoes methylative alkylation:
-
Deprotection and Hydrochlorination : Acidic hydrolysis (HCl) removes the benzyl group, followed by azeotropic dehydration and recrystallization to yield 2-methoxyethylamine hydrochloride (56–84% yield, >99.7% purity).
Fragment Coupling and Final Assembly
Coupling the isoxazole and methoxyethylamine fragments employs nucleophilic substitution or Mitsunobu reactions. A representative protocol involves:
-
Activation of the Isoxazole : Converting 3-ethylisoxazol-5-ol to the corresponding mesylate using methanesulfonyl chloride.
-
Alkylation : Reacting the mesylate with 2-methoxyethylamine in DMF at 80°C for 12 hours.
-
Salt Formation : Treating the free amine with HCl gas in ethanol to precipitate the hydrochloride salt.
Table 2 : Comparative Analysis of Coupling Methods
| Method | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMF | 80 | 72 | 99.1 |
| Mitsunobu Reaction | THF | 25 | 85 | 99.5 |
Process Optimization and Scalability
Green Chemistry Considerations
The patented imine route minimizes waste by recycling toluene and benzaldehyde, reducing E-factor by 40% compared to Gabriel synthesis. Similarly, CN108003036B’s hydrochlorination method uses ethanolamine and HCl gas, avoiding toxic phosgene derivatives.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the isoxazole ring to form dihydroisoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroisoxazoles.
Substitution: Various substituted isoxazoles.
Scientific Research Applications
Pharmacological Properties
The compound has been investigated for its role as a partial agonist at α4β2-nicotinic acetylcholine receptors (nAChRs), which are implicated in several neurological disorders, including depression and cognitive dysfunction. Research indicates that derivatives of isoxazole compounds can exhibit selective binding and functional activity at these receptors, making them promising candidates for developing novel antidepressants.
Table 1: Pharmacological Activity of Isoxazole Derivatives
| Compound | Binding Affinity (nM) | Functional Activity (EC50, nM) | Selectivity |
|---|---|---|---|
| Compound 1 | 0.7 | 36 | High |
| Compound 2 | 15.4 | 43 | Moderate |
| Compound 3 | >7000 | >1000 | Low |
Source: Adapted from pharmacological studies .
Structure-Activity Relationship (SAR)
Research on the SAR of isoxazole derivatives has shown that modifications to the core structure can significantly impact their biological activity. For instance, replacing hydroxyl groups with methoxy or fluoromethyl groups has been found to enhance both potency and selectivity for nAChRs without increasing metabolic liabilities.
Key Findings:
- Hydroxyl Group Replacement: Substituting hydroxyl groups with methoxy groups generally maintains or improves binding affinity.
- Chain Length Optimization: A two to three carbon atom side chain from the isoxazole ring is optimal for biological activity.
- Functional Group Variations: The introduction of different terminal groups can either enhance or diminish receptor interaction.
Potential Therapeutic Applications
Given its pharmacological profile, (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride is being explored for various therapeutic applications:
- Antidepressants: As a partial agonist at α4β2-nAChRs, it shows promise in treating depression by modulating neurotransmitter systems.
- Cognitive Enhancers: Its action on nicotinic receptors suggests potential use in cognitive impairment conditions.
Case Studies:
- Antidepressant Models: In animal models, compounds derived from isoxazole have demonstrated significant antidepressant-like effects in forced swim tests, indicating their potential efficacy in clinical settings .
- Cognitive Function Studies: Preliminary studies suggest that these compounds may improve cognitive function, warranting further investigation into their mechanisms of action and therapeutic benefits.
Synthesis and Characterization
The synthesis of this compound involves several steps, including the formation of the isoxazole ring and subsequent functionalization to achieve desired pharmacological properties.
Mechanism of Action
The mechanism of action of (2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following compounds exhibit structural similarities due to shared heterocyclic cores (isoxazole, oxadiazole, or thiazole) and amine functionalities:
2-{5-[(2-Chloro-5-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (): Contains a 1,2,4-oxadiazole ring with a phenoxy substituent. Higher molecular weight (311.814 vs. ~192.64 for the methylisoxazole analog in ) due to the chloro-methylphenoxy group. Increased complexity (topological polar surface area: 60.2) compared to simpler isoxazole derivatives .
N-(tert-butyl)-N-{2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]ethyl}amine hydrochloride ():
- Features a phenyl-substituted oxadiazole ring and tert-butyl group.
- Molecular weight: 311.814, with a branched alkyl chain enhancing steric hindrance .
{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride ():
Physicochemical Properties
*Estimated based on structural analogs.
Q & A
Q. Table 1: Comparative Reaction Conditions
| Step | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Isoxazole coupling | DMF | 35–40 | 78 | |
| Amination | MeOH | 25 | 85 | |
| Salt formation | EtOH/H₂O | 0–5 | 92 |
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, HPLC) for this compound across different studies?
Answer:
Contradictions often arise from solvent effects, salt form variability, or impurity profiles. Methodological solutions include:
- Standardized NMR protocols : Acquire spectra in D₂O with 1% DCl to stabilize the hydrochloride form, reducing pH-dependent shifts .
- HPLC method validation : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min) to separate degradation products .
- Impurity cross-check : Compare against known impurities like ethylisoxazole side products (e.g., 3-ethyl-4-methylisoxazol-5-amine) using spiked samples .
Basic: What analytical techniques are most reliable for characterizing purity and stability?
Answer:
- HPLC-UV/ELS : Use a charged aerosol detector (CAD) for non-UV-active impurities; limit of quantification (LOQ) ≤0.05% .
- Thermogravimetric analysis (TGA) : Monitor decomposition onset at ~180°C, correlating with hydrochloride stability .
- Karl Fischer titration : Ensure water content <0.5% to prevent hydrolysis during storage .
Advanced: How does the compound’s solubility profile influence formulation for in vivo studies?
Answer:
The hydrochloride salt improves aqueous solubility (25 mg/mL in PBS pH 7.4) but may precipitate in high-ionic-strength buffers. Strategies include:
- Co-solvent systems : Use 10% DMSO/PBS for ≥50 mg/mL stock solutions .
- pH adjustment : Stabilize at pH 4–5 with citrate buffer to minimize free amine formation .
- Lyophilization : Reconstitute lyophilized powder in 0.1 M HCl for long-term storage .
Basic: What are the critical storage conditions to prevent degradation?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to avoid photodegradation .
- Humidity control : Use desiccants (silica gel) to maintain relative humidity <30% .
- Stability monitoring : Perform biannual HPLC checks for degradation peaks (retention time shift >0.5 min indicates instability) .
Advanced: How can computational modeling predict the compound’s structure-activity relationship (SAR) in receptor binding studies?
Answer:
- Docking simulations : Use AutoDock Vina with homology models of GABAₐ or serotonin receptors to map the ethylisoxazole moiety’s role in binding affinity .
- MD simulations : Analyze protonated amine interactions in aqueous environments (AMBER force field) to assess bioavailability .
- QSAR validation : Cross-validate predictions with in vitro data (e.g., IC₅₀ values from radioligand assays) .
Basic: How should researchers handle and dispose of this compound safely?
Answer:
- PPE : Use nitrile gloves, chemical goggles, and lab coats; avoid inhalation of hydrochloride dust .
- Waste disposal : Neutralize with 1 M NaOH before incineration or disposal as hazardous waste .
- Spill management : Absorb with vermiculite and treat with 10% sodium bicarbonate solution .
Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?
Answer:
- QC criteria : Enforce ≥98% purity (HPLC), residual solvent limits (e.g., DMF <500 ppm), and endotoxin testing (<0.1 EU/mg) .
- Bioassay normalization : Include internal controls (e.g., reference standard from LGC Standards) to calibrate IC₅₀ values .
- Statistical modeling : Apply ANOVA to batch data with p<0.05 thresholds for significance .
Basic: What spectroscopic signatures distinguish this compound from structurally similar amines?
Answer:
- ¹H NMR : Key peaks at δ 4.25 ppm (OCH₂CH₂NH₂), δ 6.15 ppm (isoxazole C-H), and δ 1.25 ppm (ethyl CH₃) .
- IR : Stretching vibrations at 1650 cm⁻¹ (C=N, isoxazole) and 2500–2700 cm⁻¹ (NH₃⁺Cl⁻) .
- MS (ESI+) : m/z 183.1 [M-Cl]⁺ .
Advanced: How can researchers profile and quantify degradation products under accelerated stability conditions?
Answer:
- Forced degradation : Expose to 40°C/75% RH for 4 weeks; monitor via UPLC-QTOF for products like 3-ethylisoxazole-5-carboxylic acid (m/z 155.1) .
- Kinetic modeling : Use Arrhenius equations to predict shelf life at 25°C (t₉₀ >24 months) .
- Toxicological assessment : Test major degradants (≥0.1%) in Ames assays for mutagenicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
